molecular formula C24H22N6O2S B2506015 N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1223855-40-0

N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B2506015
CAS No.: 1223855-40-0
M. Wt: 458.54
InChI Key: XGMKCBNUYOQYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22N6O2S and its molecular weight is 458.54. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological potential of novel derivatives, including similar compounds, for assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Through docking against targets like the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), certain compounds demonstrated moderate inhibitory effects and showed affinity towards COX-2, correlating to significant analgesic and anti-inflammatory effects. These findings highlight the compound's potential in therapeutic applications and disease treatment strategies (Faheem, 2018).

Anticancer and Antimicrobial Potential

Research into gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds has explored the anticancer activity against breast cancer cell lines, showing that gold(III) complexes exhibit higher cytotoxicity. This suggests a promising avenue for developing new cancer treatments (Ghani & Alabdali, 2022). Additionally, new thiazolidin-4-one derivatives have been synthesized and evaluated for antimicrobial activity, establishing feasible structure–activity relationships and underscoring their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Synthesis and Evaluation Techniques

A variety of synthesis and evaluation techniques have been applied to similar compounds, focusing on molecular docking, enzyme inhibitory activities, and the evaluation of antimicrobial agents. These studies provide insights into the compounds' mechanisms of action and therapeutic potential, offering pathways for future pharmaceutical developments (Virk et al., 2018).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2S/c1-16-6-8-18(9-7-16)20-13-21-23-26-27-24(29(23)10-11-30(21)28-20)33-15-22(31)25-14-17-4-3-5-19(12-17)32-2/h3-12,20-21,23,26,28H,13-15H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTHPCFWXLVANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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